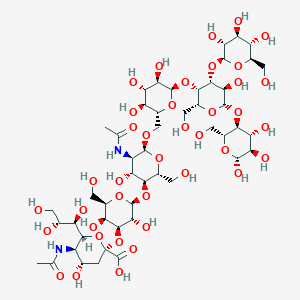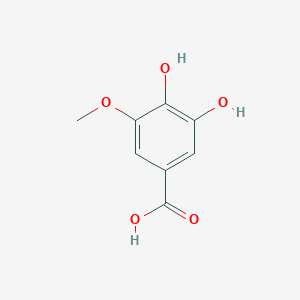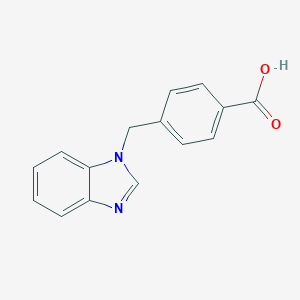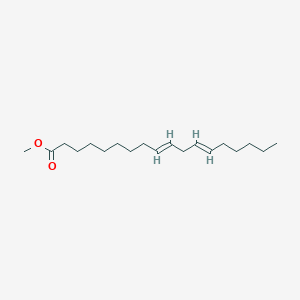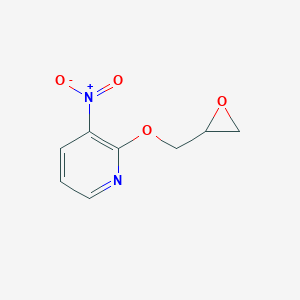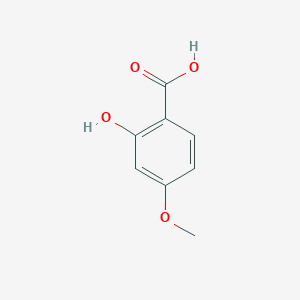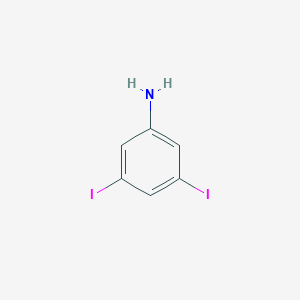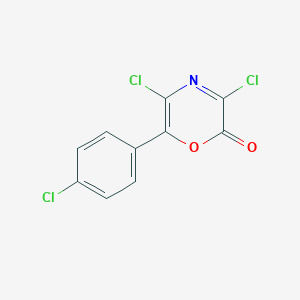
3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one, also known as DCPIB, is a selective inhibitor of the volume-regulated anion channel (VRAC). VRAC is a ubiquitous ion channel that plays a crucial role in cellular homeostasis, including cell volume regulation, cell proliferation, and apoptosis. DCPIB has been widely used in scientific research to study the physiological and pathological functions of VRAC.
作用机制
3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one selectively inhibits VRAC-mediated ion transport by binding to the channel pore. VRAC is a heteromeric ion channel composed of LRRC8A-E subunits. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one binds to the channel pore formed by LRRC8 subunits and blocks the ion flux through the channel. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to be a reversible and voltage-independent inhibitor of VRAC.
Biochemical and Physiological Effects:
3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one inhibits VRAC-mediated ion transport, which can affect cell volume regulation, cell proliferation, and apoptosis. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to induce cell death in cancer cells by disrupting cell volume homeostasis. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has also been shown to protect neurons from ischemic injury by inhibiting VRAC-mediated ion influx. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to reduce the infarct size in animal models of ischemic stroke.
实验室实验的优点和局限性
3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has several advantages and limitations for lab experiments. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one is a selective inhibitor of VRAC, which allows researchers to study the specific functions of VRAC in various cellular processes. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one is also a reversible and voltage-independent inhibitor, which allows researchers to control the inhibition of VRAC in a precise manner. However, 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has limited solubility in water, which can affect its bioavailability and toxicity. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can also interact with other ion channels and transporters, which can affect its specificity and selectivity.
未来方向
3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has several potential future directions in scientific research. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can be used to study the role of VRAC in various pathological conditions, such as cancer, ischemia-reperfusion injury, and traumatic brain injury. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can also be used to develop novel therapeutic strategies for these conditions. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can be modified to improve its solubility and specificity, which can enhance its bioavailability and reduce its toxicity. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can also be used to study the functions of other ion channels and transporters, which can provide new insights into the cellular processes that are regulated by these channels and transporters.
合成方法
3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can be synthesized by several methods. The most common method is the reaction of 4-chlorophenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a base such as triethylamine. The reaction produces 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one as a white crystalline solid with a yield of approximately 60%.
科学研究应用
3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been widely used in scientific research to study the physiological and pathological functions of VRAC. VRAC is involved in various cellular processes, including cell volume regulation, cell proliferation, and apoptosis. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to inhibit VRAC-mediated ion transport in several cell types, including cancer cells, neurons, and cardiomyocytes. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has also been used to study the role of VRAC in various physiological and pathological conditions, such as ischemia-reperfusion injury, traumatic brain injury, and cancer metastasis.
属性
CAS 编号 |
125850-01-3 |
|---|---|
产品名称 |
3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one |
分子式 |
C10H4Cl3NO2 |
分子量 |
276.5 g/mol |
IUPAC 名称 |
3,5-dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H4Cl3NO2/c11-6-3-1-5(2-4-6)7-8(12)14-9(13)10(15)16-7/h1-4H |
InChI 键 |
CKIGWFUURQFKOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(N=C(C(=O)O2)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=C(N=C(C(=O)O2)Cl)Cl)Cl |
同义词 |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(4-chlorophenyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



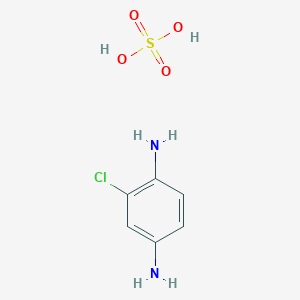
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)
![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)

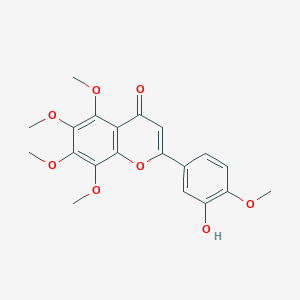
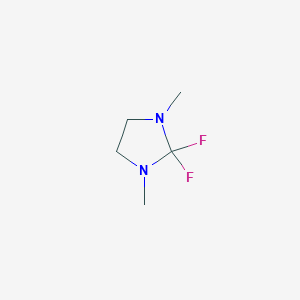
![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)
